molecular formula C11H11ClO3 B1321806 1-(4-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 58582-69-7

1-(4-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1321806
CAS RN: 58582-69-7
M. Wt: 226.65 g/mol
InChI Key: HXEIGGSELNGNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as CPDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDE is a ketone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has been studied for its role in chemical synthesis. It serves as an intermediate in the synthesis of complex organic compounds. For example, it is used in the preparation of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate of the fungicide difenoconazole (Xie Wei-sheng, 2007). Its derivates have been explored for antimicrobial activities, showing significant potential due to the presence of chlorine as a substituent on the main nucleus (V.M. Sherekar et al., 2022).

Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of this compound have been synthesized and tested for their biological activities. For instance, compounds synthesized using this chemical have shown promising antimicrobial activity against various bacterial species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (R. N. Patel et al., 2011; Hitesh Dave et al., 2013). Additionally, derivatives have been explored for their anti-inflammatory activity in animal models (Z. Rehman et al., 2022).

Advanced Material Synthesis

This compound has been used in the synthesis of advanced materials. For example, it has been involved in the creation of monoprotected 1,4-diketones using photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, a method that highlights its role in innovative chemical processes (R. Mosca et al., 2001).

Complex Formation and Structural Analysis

The compound has been part of studies focusing on the formation of new complex compounds, such as vic-dioxime complexes, and their structural elucidation using various spectroscopic techniques (E. Canpolat, M. Kaya, 2005).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEIGGSELNGNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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